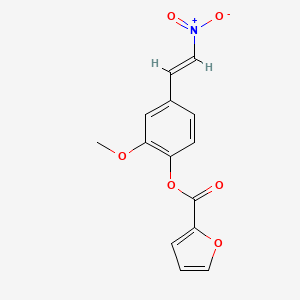

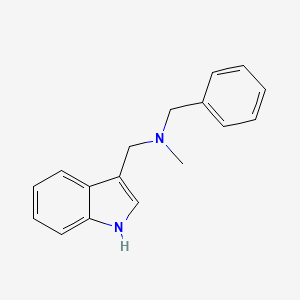

![molecular formula C20H24N4O3 B5502950 7-{4-[3-(1H-imidazol-1-yl)propoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5502950.png)

7-{4-[3-(1H-imidazol-1-yl)propoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis The synthesis of related spirohydantoin compounds involves multiple steps, including the attachment of various groups to the imide nitrogen to form new derivatives with potential anxiolytic activity, as demonstrated in the synthesis of N-(4-aryl-1-piperazinylbutyl)-substituted derivatives (Kossakowski, et al., 1998). The synthesis process typically aims at modifying the molecule's structure to investigate its interaction with biological targets.

Molecular Structure Analysis The molecular structure of spirohydantoins has been elucidated using various spectroscopic and crystallographic methods. For instance, the structure-property relationships were studied through experimental and theoretical methods, revealing how cyclopentane rings adopt specific conformations, impacting the compound's biological activity (Lazic, et al., 2017). These structural analyses help in understanding how modifications in the structure could affect the compound's properties and interactions.

Chemical Reactions and Properties Chemical reactions involving spirohydantoins include various synthetic procedures that lead to the formation of novel compounds with enhanced or altered biological activities. The reactions often explore the reactivity of different parts of the molecule to generate compounds with potential therapeutic effects. The structural modifications can significantly impact the compounds' chemical and biological properties, guiding the development of new pharmaceutical agents.

Physical Properties Analysis The physical properties of spirohydantoin derivatives, such as solubility, crystallinity, and melting points, are crucial for their application in drug development. These properties are influenced by the compound's molecular structure and can affect its bioavailability and therapeutic efficacy. For example, the lipophilicities of spirohydantoins, which are comparable to standard medicines like Phenytoin, were estimated to guide the preparation of new derivatives (Lazic, et al., 2017).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis for Base-Sensitive Oligonucleotides : 1,6-Dioxaspiro[4,4]nonane-2,7-dione, structurally similar to the compound , reacts readily with alcohols and has been used in synthesizing oligonucleotides with base-sensitive biodegradable phosphate protection (Leisvuori et al., 2008).

Photochemical Reactions : A diazaspiro compound, closely related to the chemical in focus, demonstrated stability under certain irradiation conditions, highlighting its potential in photochemical studies (Schönberg et al., 1980).

Structure-Property Relationship in Anticonvulsants : Research on 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, similar in structure, provided insights into the structure-activity relationship in the development of potential anticonvulsant agents (Lazic et al., 2017).

Biological and Pharmacological Potential

Potential Anticonvulsant Agents : Compounds like 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones have been investigated for their potential as anticonvulsant agents, contributing to the understanding of their pharmacological properties (Lazic et al., 2017).

Synthesis of Novel Precursors for Antimicrobial and Cytotoxic Potential : Related compounds have been synthesized and evaluated for their antimicrobial and cytotoxic potential, suggesting the relevance of such compounds in medical research (Devi et al., 2013).

Inhibition of VEGF Secretion in Cancer Cells : New azaspiro bicyclic hydantoin derivatives have been studied for their anti-tumor and anti-angiogenic activity, including the inhibition of VEGF secretion in cancer cells, demonstrating the potential medicinal applications of similar compounds (Basappa et al., 2009).

Materials Science and Chemistry

Electrochemical Applications : The electrochemical behavior of diazaspiro compounds in non-aqueous media has been explored, indicating potential applications in materials science (Abou-Elenien et al., 1991).

Corrosion Inhibition Properties : Spirohydantoin derivatives have been studied for their potential as corrosion inhibitors, revealing their applicability in materials protection and chemistry (Chafiq et al., 2020).

Mécanisme D'action

The mechanism of action of imidazole-containing compounds can vary widely depending on their specific structure and the biological target they interact with. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Propriétés

IUPAC Name |

7-[[4-(3-imidazol-1-ylpropoxy)phenyl]methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3/c25-18-12-20(19(26)22-18)6-9-24(14-20)13-16-2-4-17(5-3-16)27-11-1-8-23-10-7-21-15-23/h2-5,7,10,15H,1,6,8-9,11-14H2,(H,22,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMLLIIIQNITHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CC(=O)NC2=O)CC3=CC=C(C=C3)OCCCN4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-{4-[3-(1H-imidazol-1-yl)propoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

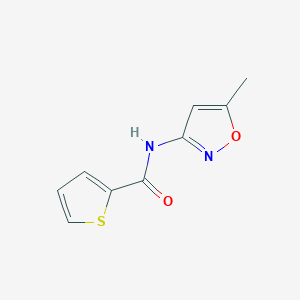

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B5502872.png)

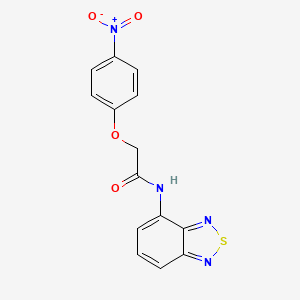

![N-benzyl-4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5502888.png)

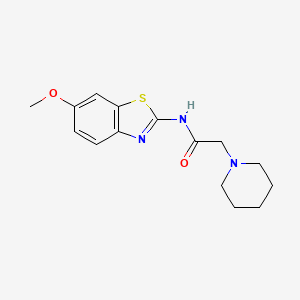

![1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5502891.png)

![3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5502895.png)

![2,6-dichloro-N-[(diethylamino)carbonyl]-4-methylnicotinamide](/img/structure/B5502903.png)

![cyclooctyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5502911.png)

![N-[(1-benzyl-1H-indol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502957.png)

![4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B5502969.png)